Fortunellin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Fortunellin can be synthesized through various chemical routes, primarily involving the glycosylation of acacetin. The process typically includes the use of glycosyl donors and catalysts under controlled conditions to achieve the desired glycoside formation .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as kumquat fruit. The extraction process includes solvent extraction, chromatographic purification, and crystallization to isolate and purify the compound .

化学反応の分析

Types of Reactions: Fortunellin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the glycosidic bond or the flavonoid core, leading to different structural analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like alkyl halides under basic conditions.

Major Products:

科学的研究の応用

Antiviral Applications

Mechanism Against SARS-CoV-2

Fortunellin has been identified as a promising candidate for preventing and treating COVID-19. Research indicates that it inhibits the dimerization of the main protease of SARS-CoV-2, which is crucial for viral replication. Molecular docking studies have shown that this compound binds to multiple key viral target proteins, including:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Nucleocapsid (N-CTD) | -54.62 |

| Replicase-monomer at NSP-8 binding site | -34.48 |

| Papain-like protease | -28.12 |

| Main protease | -21.63 |

These interactions suggest that this compound could effectively reduce viral load and support protective immunity while inhibiting pro-inflammatory cytokines and apoptosis pathways in infected tissues .

Anti-inflammatory Properties

Acute Lung Injury

This compound has shown significant potential in ameliorating inflammation associated with acute lung injury (ALI). In vitro and in vivo studies demonstrated that this compound attenuates lipopolysaccharide (LPS)-induced ALI by repressing the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB)/NLR Family Pyrin Domain Containing 3 (NLRP3) pathway. Key findings include:

- Reduction in lung tissue damage and inflammatory markers.

- Decrease in neutrophil infiltration and collagen deposition.

- Modulation of apoptosis pathways in lung tissue .

Cardiovascular Applications

Sepsis-Induced Acute Kidney Injury

Research has indicated that this compound can mitigate sepsis-induced acute kidney injury by modulating oxidative stress and inflammation through the TLR4/NF-κB pathway. This suggests its potential as a therapeutic agent for managing kidney injuries associated with sepsis .

Antioxidant Activity

This compound is known to activate various antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT) through its action on Nrf2 and AMP-activated protein kinase (AMPK) pathways. This property enhances its role in protecting cells from oxidative damage, making it a valuable compound for further exploration in antioxidant therapies .

Industrial Applications

Dietary Supplements and Functional Foods

Due to its health-promoting properties, this compound is being explored for incorporation into dietary supplements and functional foods. Its antioxidant and anti-inflammatory effects make it an attractive ingredient for products aimed at enhancing overall health .

作用機序

Fortunellin exerts its effects through multiple mechanisms:

Antiviral Activity: this compound inhibits the dimerization of the SARS-CoV-2 main protease, thereby preventing viral replication.

Anti-inflammatory Activity: It modulates the Toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB)/NLR Family Pyrin Domain Containing 3 (NLRP3) pathway, reducing inflammation and tissue damage.

Antioxidant Activity: this compound activates antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT) through the Nrf2 and AMPK pathways, protecting against oxidative stress.

類似化合物との比較

Fortunellin is structurally similar to other flavonoid glycosides such as:

Rhoifolin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Apilin: Known for its antiviral activity against various viruses.

Naringenin: A flavonoid with strong antioxidant and anti-inflammatory effects

Uniqueness: this compound’s unique combination of antiviral, anti-inflammatory, and antioxidant activities, along with its ability to modulate multiple biological pathways, sets it apart from other similar compounds.

生物活性

Fortunellin, a natural flavonoid O-glycoside primarily found in citrus fruits, has garnered attention for its diverse biological activities, particularly in the context of inflammation, oxidative stress, and viral infections. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

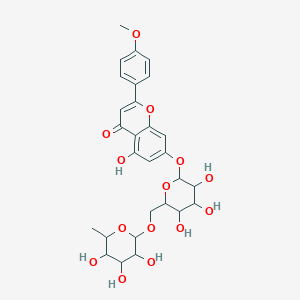

This compound (acacetin 7-O-neohesperidoside) is a flavonoid that exhibits antioxidant and anti-inflammatory properties. Its structure allows it to interact with various biological targets, influencing cellular pathways involved in inflammation and apoptosis.

Anti-Inflammatory Effects

- Inhibition of PTEN : this compound has been shown to inhibit the expression of phosphatase and tensin homolog (PTEN), a protein that promotes apoptosis in inflammatory conditions. In a study involving colitis-induced rats, this compound treatment resulted in a significant decrease in PTEN levels, which correlated with reduced epithelial cell apoptosis and inflammation .

- MicroRNA Modulation : The compound also modulates microRNA-374a (miR-374a), a negative regulator of PTEN. This compound treatment increased miR-374a levels, further contributing to its protective effects against colitis by enhancing epithelial barrier integrity .

- Oxidative Stress Reduction : this compound significantly decreased markers of oxidative stress, such as malondialdehyde (MDA), while increasing levels of antioxidants like glutathione (GSH) and superoxide dismutase (SOD) in colitis models .

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2. It has demonstrated the ability to inhibit key viral proteins involved in replication and infectivity:

- Multi-Target Interaction : this compound binds to multiple viral proteins including the main protease (Mpro), replicase monomer, and helicase, showing strong binding affinities that suggest potential for therapeutic applications against COVID-19 .

- Immunomodulatory Properties : Beyond direct antiviral effects, this compound also supports protective immunity while inhibiting pro-inflammatory cytokines, thereby mitigating tissue damage during viral infections .

Table 1: Summary of Biological Activities of this compound

Case Study: Colitis Model

In an experimental model of colitis using rats induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound administration led to:

- Amelioration of colitis symptoms.

- Decreased intestinal permeability.

- Restoration of antioxidant enzyme levels.

These findings indicate that this compound not only alleviates inflammation but also enhances epithelial barrier function through its regulatory effects on PTEN and miR-374a .

Case Study: SARS-CoV-2 Inhibition

A computational study evaluated this compound's binding affinity to various SARS-CoV-2 targets. The results showed that this compound effectively inhibits multiple viral proteins critical for replication, suggesting its potential as a therapeutic agent against COVID-19 . Additionally, this compound's safety profile and oral bioavailability make it a promising candidate for further clinical evaluation.

特性

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVGIJBUXMQFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478483-37-3, 20633-93-6 | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478483-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fortunellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。